2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 350996-93-9
Cat. No.: VC21525400
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350996-93-9 |
|---|---|
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35g/mol |
| IUPAC Name | 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15) |
| Standard InChI Key | GRAQHIIJRKEFBF-UHFFFAOYSA-N |
| SMILES | CCCC1CCC2=C(C1)SC(=C2C(=O)N)N |
| Canonical SMILES | CCCC1CCC2=C(C1)SC(=C2C(=O)N)N |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is uniquely identified through several standardized parameters used in chemical databases and literature. These identification metrics provide researchers with precise means to reference and study this compound.
Table 1: Identification Parameters of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
| Parameter | Value |
|---|---|
| CAS Number | 350996-93-9 |
| IUPAC Name | 2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Molecular Formula | C₁₂H₁₈N₂OS |
| Molecular Weight | 238.35 g/mol |
| MDL Number | MFCD01993617 |
| PubChem Compound ID | 2887357 |
The compound is precisely characterized through standardized chemical notations including its SMILES code (CCCC1CCC2=C(C1)SC(=C2C(=O)N)N) and InChI string (InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15)), which provide machine-readable representations of its structure .
Physical and Chemical Properties
Physical Properties
The physical properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide provide essential information for researchers handling this compound in laboratory settings. These properties influence its behavior in different environments and experimental conditions.
Table 2: Physical Properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
The compound's relatively high boiling point and low vapor pressure indicate limited volatility at room temperature, which is characteristic of many organic compounds with similar molecular weights and functional groups. The moderate density is typical for organic compounds containing heteroatoms like sulfur and nitrogen .
Chemical Properties and Reactivity
The chemical properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are largely dictated by its functional groups. The amino group at position 2 is a nucleophilic center capable of participating in a range of reactions including acylation, alkylation, and condensation reactions. This primary amine functionality also contributes to the compound's basicity.
The carboxamide group (-CONH₂) at position 3 can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. It can also participate in dehydration reactions to form nitriles or be reduced to form amines. As both a hydrogen bond donor and acceptor, the carboxamide group plays a significant role in the compound's solubility properties and potential interactions with biological systems.
The thiophene ring, as an electron-rich heterocycle, may participate in electrophilic aromatic substitution reactions, though with different reactivity patterns compared to benzene. The partially saturated cyclohexane portion with the propyl substituent contributes to the compound's lipophilic character, potentially enhancing its membrane permeability in biological systems .
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